Hydroxyproline

Catalog No.
S530226
CAS No.
51-35-4
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyproline

CAS Number

51-35-4

Product Name

Hydroxyproline

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

PMMYEEVYMWASQN-BKLSDQPFSA-N

SMILES

C1C(CNC1C(=O)O)O

Solubility

Soluble in water at 0, 25, 50, and 60 °C
361 mg/mL at 25 °C

Synonyms

4 Hydroxyproline, 4-Hydroxyproline, cis 4 Hydroxyproline, cis-4-Hydroxyproline, Hydroxyproline, Oxyproline

Canonical SMILES

C1C(C[NH2+]C1C(=O)[O-])O

Isomeric SMILES

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])O

Description

The exact mass of the compound Hydroxyproline is 131.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 0, 25, 50, and 60 °c361 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of 4-hydroxyproline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxyproline is a unique amino acid not directly incorporated during protein synthesis. Instead, it is formed by a post-translational modification of the amino acid proline within collagen molecules []. This modification plays a crucial role in stabilizing the triple-helical structure of collagen, the most abundant protein in connective tissues throughout the body []. Due to its abundance in collagen, hydroxyproline measurement serves as a valuable tool in various scientific research applications related to collagen health and function.

  • Collagen Content Quantification

    Since hydroxyproline is a specific constituent of collagen, measuring its concentration in tissues or biological samples allows researchers to indirectly quantify collagen content []. This approach is particularly useful in studies investigating changes in collagen synthesis or degradation under different conditions, such as wound healing, tissue fibrosis, or aging [].

  • Biomarker for Collagen Metabolism

    Hydroxyproline levels in urine or blood can serve as biomarkers reflecting collagen turnover within the body []. Researchers can track changes in hydroxyproline excretion to understand how various factors like nutrition, exercise, or disease states might influence collagen metabolism [].

  • Investigating Collagen-Related Diseases

    Abnormal collagen metabolism is implicated in various diseases like osteoporosis, arthritis, and fibrosis. By measuring hydroxyproline levels or the activity of enzymes involved in its formation (prolyl-hydroxylase), researchers can gain insights into the underlying mechanisms of these conditions and potentially develop novel therapeutic strategies [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.7

Exact Mass

131.0582

Boiling Point

Decomposes

LogP

-3.17

Appearance

Solid powder

Melting Point

274°C
274-275°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMB44WO89X

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 25 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used in France as a combination product for the treatment of small, superficial wounds.

Pharmacology

Hydroxyproline as well as proline and glycine are the major components of collagen. Collagen is on one of the main building blocks of connective tissue such as skin, bone, and cartilage. Thus when these tissues are damaged, hydroxyproline is necessary for repair of the damaged area.
Hydroxyproline is a nonessential amino acid derivative formed during post-translational protein modification through hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase which requires vitamin C as a co-factor. Hydroxyproline is a major component of the protein collagen and plays a key role in the stability of the collagen triple helix. It can be used as an indicator to determine the amount of collagen. Increased hydroxyproline levels in the urine and/or serum are normally associated with degradation of connective tissue. Vitamin C deficiency decreases the conversion of proline to hydroxyproline, which leads to reduced collagen stability.

Other CAS

51-35-4

Wikipedia

Hydroxyproline

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Skin conditioning; Surfactant

General Manufacturing Information

L-Proline, 4-hydroxy-, (4R)-: ACTIVE

Dates

Modify: 2023-08-15

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Nakajima, T.; Volcani, B.E. (1969). "3,4-Dihydroxyproline: a new amino acid in diatom cell walls". Science. 164 (3886): 1400–1401. Bibcode:1969Sci...164.1400N. doi:10.1126/science.164.3886.1400. PMID 5783709. S2CID 23673503.

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